molecular formula C13H19NO2 B8711722 [2-Methyl-4-(morpholinomethyl)phenyl]methanol

[2-Methyl-4-(morpholinomethyl)phenyl]methanol

Cat. No. B8711722
M. Wt: 221.29 g/mol
InChI Key: XNNOVTYVVOCFDB-UHFFFAOYSA-N
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Patent
US08815857B2

Procedure details

To a 0° C. solution of R-5 (15 mmol, 3.0 g) in THF (50 mL) is added methylmagnesium chloride (1.5M in THF, 18 mmol, 12 mL). The solution is stirred for 5 min then treated with a solution of n-BuLi (2.6M in hexanes, 45 mmol, 18 mL). The solution is stirred for 5 min then treated with DMF (150 mmol, 11.0 g). The cold bath is removed and the mixture is stirred for 10 min then treated with water, extracted with CH2Cl2 and filtered through a phase separator. The filtrate is concentrated in vacuo to give R-7 (2.20 g, 99%). To a solution of R-7 (14.5 mmol, 2.20 g) and morpholine (44 mmol, 38.00 g) in DCE (dichloroethane) (150 mL) is added sodium triacetoxyborohydride (73 mmol, 15.50 g). The mixture is stirred at 60° C. for 24 h then cooled to ambient temperature and poured into 20% (w/w) aqueous Na2CO3 and extracted with 10% methanol in CH2Cl2. The organics are collected, dried over MgSO4, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to give the title intermediate (2.50 g, 76%).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Cl.[Li][CH2:5][CH2:6][CH2:7][CH3:8].[CH3:9][N:10]([CH:12]=O)[CH3:11].N1[CH2:19][CH2:18][O:17]CC1.[C:20](O[BH-](OC(=O)C)OC(=O)C)(=O)[CH3:21].[Na+].[C:34]([O-:37])([O-])=O.[Na+].[Na+]>C1COCC1.ClC(Cl)C>[CH3:8][C:7]1[CH:6]=[C:5]([CH2:12][N:10]2[CH2:9][CH2:34][O:37][CH2:1][CH2:11]2)[CH:21]=[CH:20][C:19]=1[CH2:18][OH:17] |f:4.5,6.7.8|

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
38 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
ClC(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
12 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution is stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The cold bath is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
then treated with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give R-7 (2.20 g, 99%)
STIRRING
Type
STIRRING
Details
The mixture is stirred at 60° C. for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% methanol in CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organics are collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=C(C=CC(=C1)CN1CCOCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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